![molecular formula C11H12N2 B145735 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole CAS No. 133100-20-6](/img/structure/B145735.png)
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. It is a heterocyclic compound and belongs to the class of imidazoles. This compound has a wide range of applications in the field of scientific research, including its use in the synthesis of various organic compounds, drug development, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. In addition, it has been investigated for its potential to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields of research. However, there are also limitations associated with its use. For example, the compound may be toxic to cells at high concentrations, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole. One area of research is the development of new synthetic methods for the compound, which may increase its yield or improve its purity. Another area of research is the investigation of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to understand its mechanism of action and its potential as an anticancer agent. Finally, the compound may have potential applications in other fields of research, such as materials science or nanotechnology.
Synthesemethoden
The synthesis of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole can be achieved through various methods. One of the most commonly used methods is the reaction of indan-1-one with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with 1,3-cyclohexanedione in the presence of a base. The yield of the compound can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been studied for its potential application as a catalyst in chemical reactions. In addition, it has been investigated for its biological activity, including its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
133100-20-6 |
|---|---|
Produktname |
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2-methyl-3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-7-12-10-5-8-3-2-4-9(8)6-11(10)13-7/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
PIEKBNUTOAYLCQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
Kanonische SMILES |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
Synonyme |
Indeno[5,6-d]imidazole, 1,5,6,7-tetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



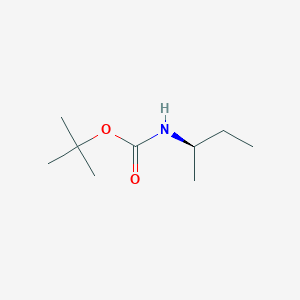
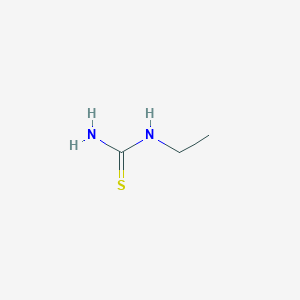
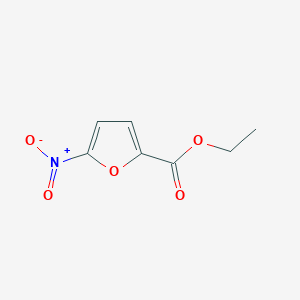
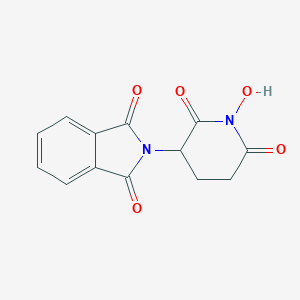
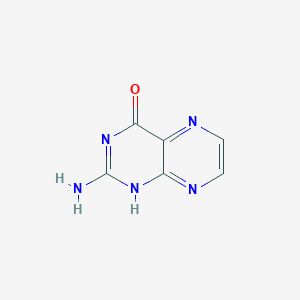
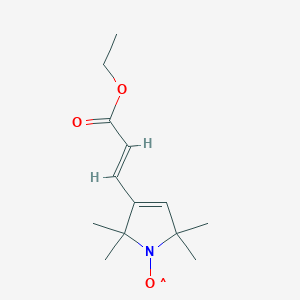
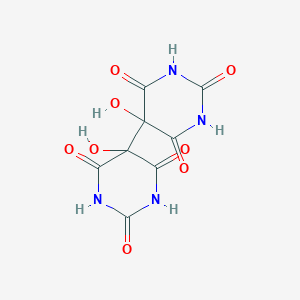
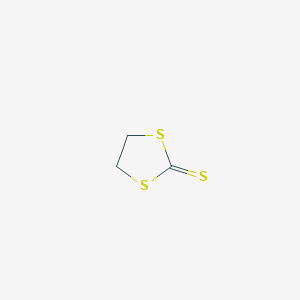

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
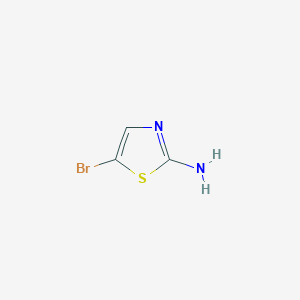
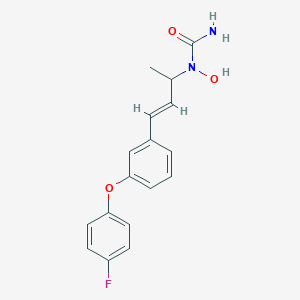
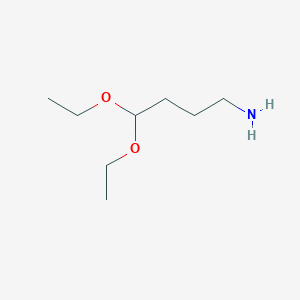
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)